N-(4-acetylphenyl)-2-morpholin-4-ylacetamide
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Overview
Description
N-(4-acetylphenyl)-2-morpholin-4-ylacetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a morpholine ring through an acetamide linkage
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with various biological targets, such as α-amylase, urease, acetylcholinesterase (ache), and butylcholinesterase (bche) .
Mode of Action
It is known that molecules of this class can interact with their targets through non-covalent interactions . These interactions can lead to changes in the conformation and function of the target proteins, thereby influencing the biological processes they are involved in .
Biochemical Pathways
Given its potential interaction with enzymes like α-amylase and urease, it could be involved in the modulation of carbohydrate metabolism and nitrogen cycle respectively .
Pharmacokinetics
Its molecular weight of 17720 suggests that it may have good bioavailability, as molecules under 500 Daltons are generally well-absorbed .
Result of Action
Based on its potential targets, it could influence processes such as carbohydrate digestion (via α-amylase inhibition) and nitrogen metabolism (via urease inhibition) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetylphenyl)-2-morpholin-4-ylacetamide typically involves the reaction of 4-acetylphenylamine with 2-chloro-N-(morpholin-4-yl)acetamide. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the amine group of 4-acetylphenylamine attacks the carbonyl carbon of the chloroacetamide, leading to the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.
Substitution: The phenyl ring in this compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination, often in the presence of a catalyst such as iron (Fe).
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(4-acetylphenyl)-2-morpholin-4-ylacetamide has been explored for various scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its analgesic and anti-inflammatory properties.
Materials Science: It is used as a building block in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Industrial Applications: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
N-(4-acetylphenyl)-2-morpholin-4-ylacetamide can be compared with other similar compounds, such as:
N-(4-acetylphenyl)-4-methylbenzenesulfonamide: This compound also contains an acetylphenyl group but differs in the presence of a sulfonamide linkage instead of a morpholine ring.
N-(4-acetylphenyl)-2-pyrrolidin-4-ylacetamide: Similar in structure but with a pyrrolidine ring instead of a morpholine ring.
N-(4-acetylphenyl)-2-piperidin-4-ylacetamide: Contains a piperidine ring, offering different pharmacological properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-morpholin-4-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-11(17)12-2-4-13(5-3-12)15-14(18)10-16-6-8-19-9-7-16/h2-5H,6-10H2,1H3,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYYGQIWNFFSNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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